5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole
Description
Properties
IUPAC Name |
5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1-methyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3S/c1-14-10(11-12-13-14)19-6-7-3-4-9(18-2)8(5-7)15(16)17/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZPIPRYSNPQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole typically involves the following steps:
Formation of the Benzylthio Intermediate: The starting material, 4-methoxy-3-nitrobenzyl chloride, is reacted with sodium thiolate to form the 4-methoxy-3-nitrobenzylthio intermediate.
Tetrazole Formation: The benzylthio intermediate is then reacted with sodium azide and a suitable catalyst under controlled conditions to form the tetrazole ring.
Methylation: The final step involves the methylation of the tetrazole ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of 5-[(4-methoxy-3-aminobenzyl)thio]-1-methyl-1H-tetrazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Applications
The compound has demonstrated significant antibacterial activity against various bacterial strains. Research indicates that it exhibits a potent effect against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity Evaluation
In a study assessing the antibacterial properties of various compounds, 5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole was tested for its effectiveness against common pathogens. The results are summarized in the table below:
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| This compound | 8 | 10 | Escherichia coli |
| This compound | 8 | 9 | Staphylococcus aureus |
| This compound | 8 | 8 | Bacillus subtilis |
| This compound | 8 | 7 | Staphylococcus epidermidis |
The compound showed notable inhibition zones, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antibiotic agent. The mechanism of action is believed to involve the inhibition of bacterial cell division by targeting specific enzymes essential for folate synthesis, akin to established sulfonamide drugs .
Anticancer Activity
Emerging studies have highlighted the potential anticancer properties of this compound. It is part of a broader class of tetrazole derivatives that have shown promise in inhibiting cancer cell proliferation.
Case Study: Antitumor Efficacy
A comprehensive study focused on the synthesis and evaluation of various tetrazole derivatives, including this compound, revealed significant antitumor activity against several cancer cell lines, including leukemia and melanoma. The study utilized molecular docking simulations to predict interactions with target proteins involved in cancer progression.
The findings are summarized below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Leukemia | 15 | PI3K inhibition |
| Melanoma | 20 | Induction of apoptosis |
| Lung Cancer | 25 | Cell cycle arrest |
| Ovarian Cancer | 30 | Inhibition of angiogenesis |
These results indicate that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Mechanistic Insights
The mechanisms underlying the antibacterial and anticancer activities of this compound have been explored through various biochemical assays and molecular modeling studies.
Molecular Docking Studies
Molecular docking studies have shown that this compound binds effectively to target proteins associated with bacterial growth and cancer cell proliferation. For instance, docking scores indicated strong interactions with bacterial enzymes and tumor suppressor proteins, supporting its therapeutic potential .
Mechanism of Action
The mechanism of action of 5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring may also play a role in binding to specific sites on target molecules, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzylthio Group
Halogen-Substituted Analogs
- 5-(4-Fluoro-benzylsulfanyl)-1-methyl-1H-tetrazole (C₉H₉FN₄S): This analog replaces the methoxy-nitro substituents with a single 4-fluoro group.
- 5-[(2-Chloro-4-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole (C₉H₈ClFN₄S): The presence of both chloro and fluoro substituents introduces steric and electronic effects distinct from the target compound. Such substitutions may influence solubility and biological activity due to increased lipophilicity .
Nitro-Containing Analogs
- 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole : While lacking the benzylthio linker, this compound shares the nitro group at the 3-position. The nitro group’s electron-withdrawing nature stabilizes the tetrazole ring, a feature critical for applications in explosives or metal-organic frameworks (MOFs) .
- MeSC-04 (5-(2,6-Dinitro-4-(trifluoromethyl)benzyl)-1-methyl-1H-tetrazole) : This derivative demonstrates significant bioactivity as an α-synuclein amyloid formation inhibitor. The trifluoromethyl and dinitro groups enhance electron-withdrawing effects, suggesting that nitro substituents in the target compound could similarly modulate pharmacological properties .
Substituent Effects on Tetrazole Nitrogen
- 1-Phenyl-5-methyl-1H-tetrazole Derivatives: Compounds such as 5-[(4-methylbenzyl)sulfanyl]-1-phenyl-1H-tetrazole () replace the 1-methyl group with a phenyl ring.
Physical and Chemical Properties
- Melting Points and Solubility : While direct data for the target compound are unavailable, analogs like those in exhibit melting points ranging from 120–160°C. The nitro and methoxy groups in the target compound may lower melting points due to reduced crystallinity compared to halogenated derivatives .
Biological Activity
5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole is a compound that has garnered attention due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-methoxy-3-nitrobenzyl chloride with sodium azide, leading to the formation of the tetrazole ring. The reaction conditions may include solvents such as dimethyl sulfoxide (DMSO) and catalysts to enhance yield and purity.
Antimicrobial Activity
Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties . A study reported that various tetrazole compounds demonstrated antibacterial and antifungal activities against a range of pathogens. The compound's structure allows for modifications that can enhance its efficacy against specific bacterial strains.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 75 μg/mL | |
| Candida albicans | 100 μg/mL |
Anticancer Activity
In addition to antimicrobial properties, tetrazole derivatives have been studied for their anticancer activity . Research has shown that certain derivatives can inhibit cancer cell proliferation in vitro. For instance, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), revealing promising results.
Table 2: Anticancer Activity Against Cell Lines
| Compound Name | Cell Line Tested | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 25 ± 5 |
| HepG2 | 30 ± 6 | |
| HCT-116 | 28 ± 4 |
The biological activity of tetrazoles is often attributed to their ability to interfere with cellular processes. For example, they may inhibit enzyme activity or disrupt membrane integrity in microbial cells. The presence of the nitro group in the structure enhances electron affinity, which can contribute to its biological effects.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a series of tetrazole compounds, including the target compound, exhibited varying degrees of antimicrobial activity. The disc diffusion method was employed to evaluate zones of inhibition against selected pathogens. The results indicated that modifications in substituents significantly influenced antimicrobial potency.
Case Study 2: Anticancer Screening
In another investigation, researchers evaluated the anticancer potential of multiple tetrazole derivatives using various cancer cell lines. The findings suggested that compounds with specific functional groups showed enhanced cytotoxicity compared to standard chemotherapeutic agents.
Q & A
Q. What are the standard synthetic routes for 5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole?
A typical synthesis involves coupling 1-methyl-1H-tetrazole-5-thiol with a substituted benzyl halide under catalytic conditions. For example:
- Procedure : React equimolar amounts of the tetrazole precursor (1.00 mmol) with 4-methoxy-3-nitrobenzyl chloride (1.00 mmol) in PEG-400 solvent using Bleaching Earth Clay (10 wt%) as a catalyst at 70–80°C for 1 hour. Monitor reaction progress via TLC, isolate via ice-water quenching, and purify by recrystallization in aqueous acetic acid .
- Alternative : Nano-TiCl4.SiO2 catalysts under solvent-free conditions can enhance reaction efficiency and yield .
Q. How is the compound characterized to confirm structural integrity?
Key analytical methods include:
- IR spectroscopy : Identify thioether (C–S) stretches (~650–750 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹) .
- ¹H NMR : Look for aromatic protons (δ 7.2–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and methyltetrazole protons (δ ~3.5–4.0 ppm) .
- Elemental analysis : Compare calculated vs. experimental values (e.g., C, H, N, S) to confirm purity (e.g., <0.3% deviation) .
Q. What common impurities arise during synthesis, and how are they addressed?
- Byproducts : Unreacted benzyl halide or tetrazole starting materials.
- Mitigation : Optimize reaction stoichiometry and use TLC (silica gel, ethyl acetate/hexane) to monitor completion. Purify via column chromatography or recrystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst selection : Compare heterogeneous catalysts (e.g., Bleaching Earth Clay) vs. nano-TiCl4.SiO2. The latter reduces reaction time and improves selectivity .
- Solvent effects : PEG-400 enhances solubility of polar intermediates, while solvent-free conditions minimize side reactions .
- Temperature control : Maintain 70–80°C to balance reaction rate and thermal decomposition risks .
Q. How should discrepancies in elemental analysis or spectroscopic data be resolved?
- Case study : If elemental analysis shows a 0.3% deviation in nitrogen content, confirm via high-resolution mass spectrometry (HRMS) or repeat combustion analysis .
- NMR anomalies : Use 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals or verify connectivity in complex aromatic regions .
Q. What strategies are effective for scaling up synthesis without compromising purity?
Q. How can computational methods aid in studying the compound’s bioactivity?
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, nitro groups may engage in hydrogen bonding with active sites .
- QSAR modeling : Correlate structural features (e.g., methoxy position) with observed activity in antimicrobial or antitumor assays .
Q. What storage conditions prevent degradation of the compound?
- Stability : Store at –20°C in amber vials under inert gas (N2/Ar) to minimize oxidation of the thioether moiety.
- Handling : Avoid prolonged exposure to moisture or light, which can hydrolyze the tetrazole ring or nitro group .
Data Contradiction and Troubleshooting
Q. How to interpret conflicting bioactivity data across studies?
- Case example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Statistical validation : Apply ANOVA or t-tests to confirm significance of observed differences .
Q. What advanced techniques resolve ambiguous spectral data?
- X-ray crystallography : Determine absolute configuration if single crystals are obtainable (e.g., similar pyrazoline derivatives in ).
- LC-MS/MS : Detect trace impurities (<0.1%) that may skew elemental analysis or bioassay results .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
